

validating the reported melting point and other physical constants of alpha-Eucaine

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Compound of Interest

Compound Name: *alpha-Eucaine*

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Validating the Physicochemical Properties of alpha-Eucaine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported physical constants of **alpha-Eucaine**, a historically significant local anesthetic, alongside other well-established anesthetic agents. Due to the limited availability of recent experimental data for **alpha-Eucaine**, this report also outlines the standard experimental protocols for determining key physicochemical properties, enabling researchers to validate and expand upon the existing data.

Summary of Physical Constants

The following table summarizes the available physical and chemical data for **alpha-Eucaine** and selected comparator local anesthetics. It is important to note that experimentally determined values for the melting point of the free base, aqueous solubility, and pKa of **alpha-Eucaine** are not readily available in contemporary scientific literature. The data presented for the comparators are from established sources.

Property	alpha-Eucaine	beta-Eucaine	Cocaine	Lidocaine	Procaine
Molecular Formula	<chem>C19H27NO4</chem> [1] [2]	<chem>C15H21NO2</chem> [3] [4]	<chem>C17H21NO4</chem> [5]	<chem>C14H22N2O</chem> [6] [7]	<chem>C13H20N2O2</chem> [8] [9]
Molar Mass (g/mol)	333.428 [1] [2]	247.33	303.35 [5]	234.343 [6]	236.31 [9]
Melting Point (°C)	Data not available	70-71 [10]	98 [5]	68-69 [11]	61 [12]
Melting Point (°C) - Hydrochloride Salt	103	277-279 (corr.) [10]	Data not available	127-129 [11]	153-156 [12]
Aqueous Solubility	Data not available	1 g in 30 mL (hydrochloride) [10]	1.8 g/L at 22 °C [5]	Insoluble (free base) [11]	1 g in 200 mL (when freshly precipitated) [12]
pKa	Data not available	9.4 (hydrochloride) [10]	8.6	7.8 [13]	8.7 [8]

Experimental Protocols

Accurate determination of physicochemical constants is crucial for drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental property for compound identification and purity assessment.

Capillary Method:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end.

- Apparatus: The capillary tube is placed in a heating block or an oil bath apparatus equipped with a calibrated thermometer or an electronic sensor.
- Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) close to the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For pharmaceutical applications, aqueous solubility is a critical parameter.

Shake-Flask Method:

- Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

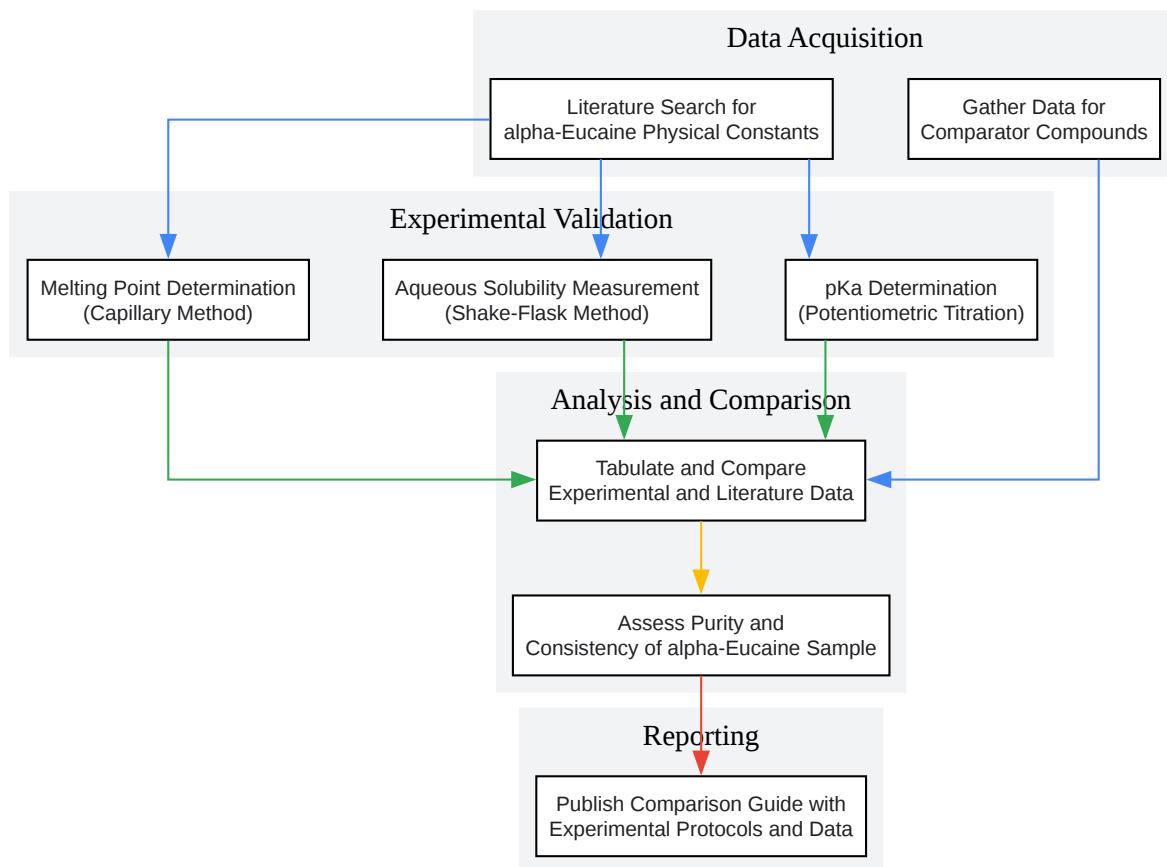
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic drug, it indicates the pH at which the compound is 50% ionized.

Potentiometric Titration:

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

Validation Workflow

The process of validating the physical constants of a chemical compound like **alpha-Euclidean** involves a logical sequence of steps, from initial data gathering to experimental verification and comparison.



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Caption: Workflow for validating the physical constants of **alpha-Euclidean**.

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